molecular formula C22H18BrNS B2466058 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 301331-77-1

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2466058
CAS No.: 301331-77-1
M. Wt: 408.36
InChI Key: RTELWESPSVBJCM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the benzothiazepine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzothiazepine ring system substituted with bromophenyl and methylphenyl groups, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with 4-methylbenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized using sulfur and a suitable catalyst to form the benzothiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
  • 2-(4-Fluorophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
  • 2-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Uniqueness

2-(4-Bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methoxy groups, which can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(4-bromophenyl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNS/c1-15-6-8-16(9-7-15)20-14-22(17-10-12-18(23)13-11-17)25-21-5-3-2-4-19(21)24-20/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTELWESPSVBJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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